molecular formula C15H22N2O4S B2509643 N-(1-Cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide CAS No. 2249299-44-1

N-(1-Cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide

Cat. No. B2509643
M. Wt: 326.41
InChI Key: JGVRMPMFQYNQGZ-UHFFFAOYSA-N
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Description

N-(1-Cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide, commonly known as S 24795, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward system in the brain. The compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. It plays a crucial role in regulating the release of dopamine, a neurotransmitter that is involved in the modulation of reward, motivation, and reinforcement. S 24795 acts as a competitive antagonist of the dopamine D3 receptor, which inhibits the binding of dopamine to the receptor and prevents its downstream signaling.

Biochemical And Physiological Effects

Studies have shown that S 24795 has a range of biochemical and physiological effects that are specific to the dopamine D3 receptor. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key region of the brain that is involved in reward processing. It also reduces the expression of the immediate early gene c-fos, which is a marker of neuronal activity in response to reward stimuli. These effects suggest that S 24795 may be effective in reducing drug-seeking behavior and other addictive behaviors.

Advantages And Limitations For Lab Experiments

One of the major advantages of S 24795 is its high affinity and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders. However, one of the limitations of S 24795 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on S 24795. One area of interest is the potential therapeutic applications of S 24795 in drug addiction and other addictive behaviors. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can overcome the limitations of S 24795. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of S 24795 in vivo, which can provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of S 24795 involves a multi-step process that starts with the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of a base to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, followed by the reaction with mesyl chloride to form the mesylate. Finally, the mesylate is treated with hydroxylamine hydrochloride to yield the desired product.

Scientific Research Applications

S 24795 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of drug addiction, schizophrenia, and other disorders that involve dysregulation of the reward system in the brain.

properties

IUPAC Name

N-(1-cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-22(20,21)14-8-7-12(9-16-14)15(19)17-13(10-18)11-5-3-2-4-6-11/h7-9,11,13,18H,2-6,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVRMPMFQYNQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)NC(CO)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide

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